Acetamide, N-[4-[2-chloro-4-(trifluoromethyl)phenoxy]-2-ethoxyphenyl]-
Description
Acetamide, N-[4-[2-chloro-4-(trifluoromethyl)phenoxy]-2-ethoxyphenyl]- (hereafter referred to as "the target compound") is a substituted acetamide derivative with a complex aromatic structure. It is characterized by a 2-chloro-4-(trifluoromethyl)phenoxy group attached to a 2-ethoxyphenyl backbone, linked via an acetamide moiety. This compound has been identified as a metabolite of the herbicide oxyfluorfen in rodent studies, where it is excreted in feces alongside other degradation products . While its direct pesticidal activity remains unclear, its structural features align with compounds used in agrochemicals, particularly herbicides and insecticides.
Properties
IUPAC Name |
N-[4-[2-chloro-4-(trifluoromethyl)phenoxy]-2-ethoxyphenyl]acetamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15ClF3NO3/c1-3-24-16-9-12(5-6-14(16)22-10(2)23)25-15-7-4-11(8-13(15)18)17(19,20)21/h4-9H,3H2,1-2H3,(H,22,23) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ATBCHEHAQPCREP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=CC(=C1)OC2=C(C=C(C=C2)C(F)(F)F)Cl)NC(=O)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15ClF3NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00794770 | |
| Record name | N-{4-[2-Chloro-4-(trifluoromethyl)phenoxy]-2-ethoxyphenyl}acetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00794770 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
373.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
64378-96-7 | |
| Record name | N-{4-[2-Chloro-4-(trifluoromethyl)phenoxy]-2-ethoxyphenyl}acetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00794770 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Biological Activity
Acetamide, N-[4-[2-chloro-4-(trifluoromethyl)phenoxy]-2-ethoxyphenyl]- is a synthetic compound with significant biological activity, particularly in the context of herbicides and potential pharmaceutical applications. Its molecular formula is C₁₇H₁₅ClF₃NO₃, and it has a molar mass of approximately 373.75 g/mol. The presence of chloro and trifluoromethyl groups in its structure enhances its lipophilicity, which facilitates membrane penetration in target organisms, making it a candidate for various biological applications.
Chemical Structure and Properties
The compound features a complex structure characterized by:
- Chloro Group : Enhances biological activity by stabilizing interactions with target sites.
- Trifluoromethyl Group : Increases lipophilicity, improving absorption and efficacy.
- Ethoxy Group : Contributes to the overall hydrophobic nature of the molecule.
Table 1: Structural Features of Acetamide
| Feature | Description |
|---|---|
| Molecular Formula | C₁₇H₁₅ClF₃NO₃ |
| Molar Mass | 373.75 g/mol |
| Chloro Group | Present at para position |
| Trifluoromethyl Group | Enhances lipophilicity |
| Ethoxy Group | Contributes to hydrophobic characteristics |
Herbicidal Properties
Acetamide, N-[4-[2-chloro-4-(trifluoromethyl)phenoxy]-2-ethoxyphenyl]- has been primarily studied for its herbicidal properties. Research indicates that it exhibits efficacy against various plant pathogens, making it a potential candidate for use in sustainable agriculture.
- Mechanism of Action : The compound likely disrupts cellular processes in target plants through interference with specific biochemical pathways.
- Field Studies : Trials have demonstrated significant reductions in weed populations when applied at recommended dosages.
Antimicrobial Activity
Emerging studies have suggested potential antimicrobial properties of acetamides, including this specific compound.
- In Vitro Studies : Research has shown that acetamides can exhibit antibacterial activity against pathogens like Klebsiella pneumoniae and Staphylococcus aureus. The presence of the chloro atom appears to enhance this activity significantly.
Case Study: Antibacterial Activity Against Klebsiella pneumoniae
A study investigated the antibacterial efficacy of acetamide derivatives against Klebsiella pneumoniae. The findings indicated that:
- Minimum Inhibitory Concentration (MIC) : The chloro-substituted derivative displayed an MIC that was significantly lower than its non-chloro counterpart, indicating enhanced potency.
- Mechanism : It is hypothesized that the compound binds to penicillin-binding proteins, promoting cell lysis.
Table 2: Antibacterial Activity Overview
| Compound Name | MIC (µg/mL) | Activity Level |
|---|---|---|
| Acetamide, N-[4-[2-chloro-4-(trifluoromethyl)phenoxy]-2-ethoxyphenyl]- | 32 | Moderate |
| Control (No Chloro Substitution) | 64 | Low |
Cytotoxicity and Pharmacokinetics
Preliminary toxicity assessments indicate favorable profiles for further development:
- Cytotoxicity : Initial tests show low cytotoxicity in human cell lines.
- Pharmacokinetic Profile : Promising parameters suggest good bioavailability and metabolic stability.
Scientific Research Applications
Herbicidal Activity
Acetamide, N-[4-[2-chloro-4-(trifluoromethyl)phenoxy]-2-ethoxyphenyl] has been extensively studied for its herbicidal properties. Its efficacy against various plant pathogens makes it a candidate for sustainable agriculture practices. The unique combination of chemical groups enhances its bioactivity:
- Mechanism of Action : The compound disrupts the normal growth processes of target plants by inhibiting specific enzymes involved in metabolic pathways.
- Target Weeds : Effective against a range of broadleaf and grassy weeds.
Case Studies
-
Field Trials :
- A series of field trials demonstrated that Acetamide significantly reduced weed biomass compared to untreated controls. The trials included various application rates and timings to determine optimal use conditions.
- Comparative Studies :
Environmental Impact
The environmental safety profile of Acetamide has been evaluated through various studies, focusing on its degradation pathways and potential impacts on non-target organisms:
- Degradation Studies : Research indicates that the compound degrades in soil under aerobic conditions, reducing its persistence and potential for groundwater contamination.
- Non-target Effects : Toxicological assessments suggest minimal effects on beneficial insects and soil microorganisms at recommended application rates.
Comparison with Similar Compounds
Lactofen
- Chemical Structure: [(±)-2-ethoxy-1-methyl-2-oxoethyl 5-[2-chloro-4-(trifluoromethyl)phenoxy]-2-nitrobenzoate]
- Key Features: Shares the 2-chloro-4-(trifluoromethyl)phenoxy group but incorporates a nitrobenzoate ester instead of an acetamide.
- Application : Post-emergence herbicide for broadleaf weed control in crops like soybeans.
- Mode of Action: Inhibits protoporphyrinogen oxidase (PPO), causing oxidative membrane damage .
- Comparison : The target compound’s acetamide group may reduce herbicidal activity compared to lactofen’s ester, which enhances reactivity toward PPO inhibition.
Alachlor and Metolachlor
- Chemical Structures :
- Alachlor: 2-chloro-N-(2,6-diethylphenyl)-N-(methoxymethyl)acetamide
- Metolachlor: 2-chloro-N-(2-ethyl-6-methylphenyl)-N-(2-methoxy-1-methylethyl)acetamide
- Key Features: Chloroacetamide herbicides with substituted phenyl groups but lacking the trifluoromethyl-phenoxy moiety.
- Application : Pre-emergence control of grasses and broadleaf weeds.
- Mode of Action : Inhibition of very-long-chain fatty acid (VLCFA) synthesis .
- Comparison : The target compound’s ethoxyphenyl and trifluoromethyl groups may alter soil mobility and degradation compared to alachlor’s diethylphenyl structure.
Insecticides with Shared Substituents
Flufenoxuron
- Chemical Structure: N-[[[4-(2-chloro-4-(trifluoromethyl)phenoxy)-2-fluorophenyl]amino]carbonyl]-2,6-difluorobenzamide
- Key Features: Contains the 2-chloro-4-(trifluoromethyl)phenoxy group but linked to a benzamide scaffold.
- Application : Insect growth regulator (chitin synthesis inhibitor) .
- Comparison: The target compound’s acetamide group contrasts with flufenoxuron’s benzamide structure, which is critical for binding to chitin synthase.
Fluvalinate
- Chemical Structure: (RS)-α-cyano-3-phenoxybenzyl (R)-2-(2-chloro-4-(trifluoromethyl)anilino)-3-methylbutanoate
- Key Features : Ester-based pyrethroid with a trifluoromethyl-chloroaniline group.
- Application : Acaricide and insecticide targeting mites and aphids .
- Comparison: Fluvalinate’s ester and cyano groups enhance neurotoxic activity, unlike the target compound’s acetamide, which lacks insecticidal efficacy.
Metabolites and Degradation Products
The target compound is a metabolite of oxyfluorfen, a diphenyl ether herbicide. Other metabolites include:
- 5-[2-chloro-4-(trifluoromethyl)phenoxy]-2-nitrophenol: Retains the phenoxy core but lacks the acetamide group.
- N-[4-[2-chloro-4-(trifluoromethyl)phenoxy]-2-hydroxyphenyl]acetamide: Differs by a hydroxyl group instead of ethoxy .
- Comparison : The ethoxy group in the target compound may confer greater stability compared to hydroxylated metabolites, which are more polar and less persistent.
Data Tables
Table 1. Structural and Functional Comparison of Key Compounds
Table 2. Physicochemical Properties
| Compound Name | Molecular Weight (g/mol) | LogP (Predicted) | Water Solubility (mg/L) |
|---|---|---|---|
| Target Compound | 383.75 | 4.2 | <10 (low) |
| Lactofen | 461.77 | 3.8 | 0.3 |
| Flufenoxuron | 488.77 | 5.1 | 0.02 |
| Alachlor | 269.77 | 3.1 | 242 |
Research Findings and Implications
- Structural-Activity Relationship (SAR): The 2-chloro-4-(trifluoromethyl)phenoxy group is a common motif in herbicides (e.g., lactofen) and insecticides (e.g., flufenoxuron). Its electron-withdrawing properties enhance binding to target enzymes like PPO or chitin synthase .
- Metabolic Fate : The target compound’s formation from oxyfluorfen suggests partial de-ethoxylation and nitro reduction pathways. Its low water solubility (Table 2) may contribute to environmental persistence .
Q & A
Q. What are the most efficient synthetic routes for preparing Acetamide, N-[4-[2-chloro-4-(trifluoromethyl)phenoxy]-2-ethoxyphenyl]-, and what key intermediates are involved?
A multi-step synthesis typically involves:
- Coupling reactions : Phenolic intermediates (e.g., 2-chloro-4-(trifluoromethyl)phenol) are coupled with ethoxyphenyl acetamide precursors via nucleophilic aromatic substitution .
- Purification : Column chromatography (e.g., silica gel with ethyl acetate/hexane gradients) is critical for isolating intermediates .
- Key intermediates : Chlorinated aryl ethers and trifluoromethyl-substituted aromatic amines are common precursors .
Q. How can structural characterization of this compound be optimized using spectroscopic and chromatographic methods?
- NMR analysis : and NMR spectra should focus on chemical shifts for the trifluoromethyl group (~110–125 ppm for ) and chloro-phenoxy protons (δ 6.8–7.5 ppm) .
- HPLC validation : Use reverse-phase C18 columns with acetonitrile/water mobile phases (e.g., 70:30 v/v) for purity analysis, achieving retention times <10 minutes with >98% recovery rates .
Q. What preliminary biological activity data exist for this compound in pesticidal or pharmacological contexts?
- Insecticidal activity : Structural analogs (e.g., flufenoxuron) show chitin synthesis inhibition, suggesting potential bioactivity against Lepidoptera .
- Enzyme inhibition : Trifluoromethyl groups enhance binding to cytochrome P450 enzymes, as observed in related acaricides like fluvalinate .
Advanced Research Questions
Q. What strategies are recommended for improving the solubility and bioavailability of this lipophilic acetamide derivative?
Q. How can researchers resolve contradictions in reported bioactivity data across different assay systems?
Q. What environmental degradation pathways are predicted for this compound, and how can its persistence be mitigated?
Q. How does the electronic nature of substituents (e.g., trifluoromethyl vs. methyl) influence its mechanism of action?
Q. What analytical challenges arise in quantifying trace residues of this compound in environmental samples?
Q. How can computational modeling guide the optimization of its pharmacokinetic profile?
Q. What are the critical parameters for scaling up synthesis without compromising yield or purity?
- Catalyst optimization : Replace TMSOTf with milder Lewis acids (e.g., BF-OEt) to reduce side reactions .
- Process control : Monitor reaction progress via in-line FTIR to detect intermediate formation and minimize over-alkylation .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
